

# Minaprine: A Technical Retrospective on its Development and Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Minaprine |           |
| Cat. No.:            | B1677143  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Minaprine, a novel pyridazine derivative, emerged in the late 1970s as a promising antidepressant with a unique pharmacological profile. Unlike typical tricyclic antidepressants, it demonstrated a multi-faceted mechanism of action, primarily as a reversible inhibitor of monoamine oxidase-A (MAO-A), a serotonin and dopamine reuptake inhibitor, and possessing cholinomimetic properties. Clinical trials suggested efficacy comparable to existing antidepressants but with a potentially more favorable side-effect profile, notably lacking significant anticholinergic and cardiovascular effects. However, post-marketing surveillance revealed an association with an increased risk of convulsions, leading to its withdrawal from the French market in 1996. This technical guide provides a comprehensive historical overview of Minaprine's development, from its synthesis to its clinical evaluation and eventual withdrawal, detailing the experimental protocols and quantitative data that defined its trajectory.

### **Historical Development and Chronology**

The development of **Minaprine** can be traced back to the early 1970s, with its synthesis first disclosed in patents filed in 1979.[1] It was introduced in France for the treatment of depression.[1] The key milestones in its history are outlined below:

• 1979: First synthesis of **Minaprine** disclosed in patents.[1]



- Early 1980s: Preclinical studies in rodents establish its antidepressant and dopaminomimetic properties.
- Mid-to-late 1980s: A series of clinical trials are conducted to evaluate its efficacy and safety against placebo and established antidepressants like imipramine, amitriptyline, and mianserin.
- 1996: **Minaprine** is withdrawn from the market in France due to an association with convulsions.[1]

## **Synthesis and Chemical Properties**

**Minaprine**, with the chemical name 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine, is a member of the pyridazine class of compounds.

Table 1: Chemical and Physical Properties of Minaprine

| Property          | Value                       |
|-------------------|-----------------------------|
| Molecular Formula | C17H22N4O                   |
| Molar Mass        | 298.390 g·mol <sup>-1</sup> |
| Appearance        | Solid                       |
| Melting Point     | 122 °C                      |
| Water Solubility  | 2360 mg/L                   |

### **Synthesis Workflow**

The synthesis of **Minaprine**, as described in the 1979 patent, involves a multi-step process culminating in the reaction of a chloro-substituted pyridazine with a morpholine derivative.[1]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- To cite this document: BenchChem. [Minaprine: A Technical Retrospective on its Development and Withdrawal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677143#historical-context-of-minaprine-s-development-and-withdrawal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com